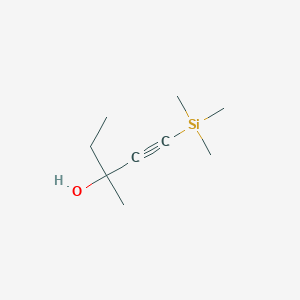
3-甲基-1-三甲基硅基-1-戊炔-3-醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "3-Methyl-1-trimethylsilyl-1-pentyn-3-ol" is not directly mentioned in the provided papers. However, the papers do discuss various organosilicon compounds and their synthesis, which can provide insights into the general behavior and characteristics of silicon-containing organic molecules. Organosilicon chemistry is a rich field due to the versatility and stability of silicon-carbon bonds, and the unique properties imparted by silicon to organic molecules .
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of organosilicon compounds can be quite complex, with silicon often adopting various coordination geometries. For instance, the tin atom in the synthesized organotin compound exhibits a distorted tetrahedral geometry, which is influenced by the proximity of an OH group . This indicates that the presence of silicon can influence the overall geometry and electronic structure of the molecule, potentially affecting its reactivity and physical properties.
Chemical Reactions Analysis
Organosilicon compounds participate in a variety of chemical reactions. The paper discussing 2-trimethylsilylmethyl-1,3-butadiene reveals that this compound can react with acid chlorides, aldehydes, ketones, and acetals when activated by a Lewis acid, as well as undergo Diels-Alder reactions with dienophiles . These reactions demonstrate the reactivity of silicon-containing groups and their utility in constructing larger, more complex organic molecules, such as terpenes.
Physical and Chemical Properties Analysis
The physical and chemical properties of organosilicon compounds are influenced by the presence of silicon. For example, the X-ray diffraction analysis and multinuclear NMR study of the synthesized organotin compounds provide insights into their solid-state structures and solution behaviors . The intramolecular interactions, such as HO→Sn coordination, can affect the properties of these compounds, including their Lewis acidity and reactivity. The crystalline structures and NMR spectroscopy data are crucial for understanding these properties in detail.
科学研究应用
Membrane Design for Liquid Separation
Research conducted by Volkov et al. (2009) explored the design of membranes based on poly[(1-trimethylsilyl)-1-propyne] for liquid-liquid separation. These membranes are intended for the pervaporation recovery of organic products from fermentation broths and nanofiltration separation of organics. The study highlights the potential of using similar silicon-containing compounds in enhancing membrane properties for industrial separations, demonstrating good chemical resistance and efficiency in bioethanol and biobutanol production processes Volkov, A., Volkov, V., & Khotimskiǐ, V. (2009). Membranes based on poly[(1-trimethylsilyl)-1-propyne] for liquid-liquid separation. Polymer Science Series A, 51, 1367-1382.
Chemical Modification of Cellulose
Heinze et al. (2008) discussed the chemical modification of cellulose using ionic liquids, where compounds similar to 3-Methyl-1-trimethylsilyl-1-pentyn-3-ol act as solvents or reagents for cellulose modification. This research offers insights into the homogeneous acylation, carbanilation, and silylation of cellulose, enabling the production of various cellulose esters and derivatives under mild conditions. Such modifications have potential applications in creating advanced materials from renewable resources Heinze, T., Dorn, S., Schöbitz, M., Liebert, T., Köhler, S., & Meister, F. (2008). Interactions of Ionic Liquids with Polysaccharides -2: Cellulose. Macromolecular Symposia, 262, 8-22.
Wood Modification and Preservation
Mai and Militz (2004) reviewed the application of organo-silicon compounds, including derivatives of 3-Methyl-1-trimethylsilyl-1-pentyn-3-ol, for the treatment of wood. These compounds, such as organo-functional silanes and trimethylsilyl derivatives, are used for impregnation treatments to enhance wood's dimensional stability, durability, and fire resistance. This research underscores the value of silicon-based treatments in improving the properties of wood for various applications, ranging from construction to decorative purposes Mai, C., & Militz, H. (2004). Modification of wood with silicon compounds. Treatment systems based on organic silicon compounds — a review. Wood Science and Technology, 37, 453-461.
属性
IUPAC Name |
3-methyl-1-trimethylsilylpent-1-yn-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18OSi/c1-6-9(2,10)7-8-11(3,4)5/h10H,6H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYPNINOOGTQST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#C[Si](C)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18OSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80504990 |
Source


|
| Record name | 3-Methyl-1-(trimethylsilyl)pent-1-yn-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80504990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-(trimethylsilyl)pent-1-yn-3-ol | |
CAS RN |
17889-43-9 |
Source


|
| Record name | 3-Methyl-1-(trimethylsilyl)pent-1-yn-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80504990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

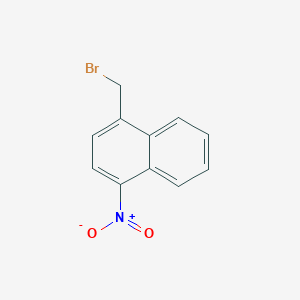
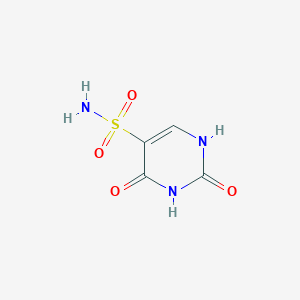
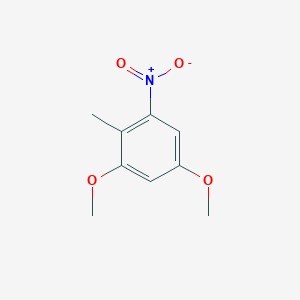
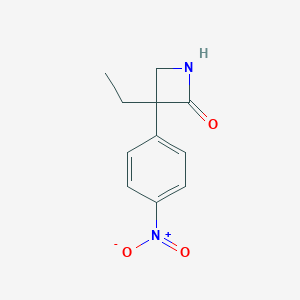
![1,2,3,3a,4,5-Hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B101667.png)
![N-[1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide](/img/structure/B101669.png)
![ZINC;4-[[4-(4-diazonioanilino)phenyl]diazenyl]-2-ethoxy-5-methylbenzenediazonium;chloride](/img/structure/B101673.png)
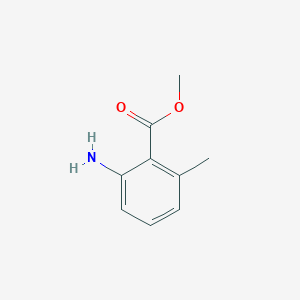
![8-Methoxy-2-methyl-2-azabicyclo[3.2.1]octane](/img/structure/B101675.png)
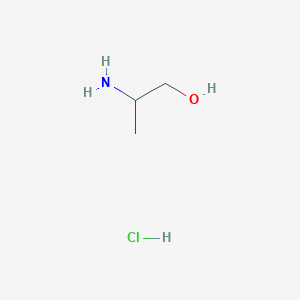
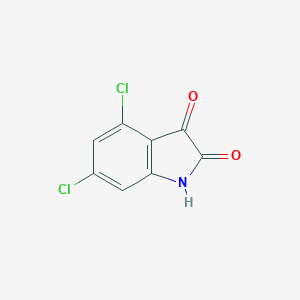
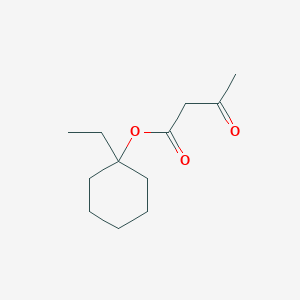
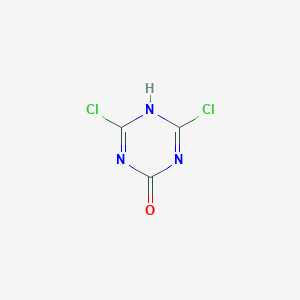
![[(2R,3R,4R,5R)-5,6-Diacetyloxy-2,3,4-trimethoxyhexyl] acetate](/img/structure/B101685.png)